molecular formula C17H19BrN2O4S B4134620 N-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

N-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B4134620
M. Wt: 427.3 g/mol
InChI Key: WUWMMLOCZHEVIR-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound characterized by the presence of bromine, methoxy, methyl, and sulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline derivatives, followed by sulfonylation and subsequent coupling with glycinamide derivatives. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or toluene. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while substitution of the bromine atom with an amine can result in the formation of an aniline derivative.

Scientific Research Applications

N-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it suitable for the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of their functions. The methoxy and methyl groups can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
  • N~1~-(2-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
  • N~1~-(2-iodophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

Uniqueness

N-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution and oxidative addition. This makes the compound highly versatile and valuable for different applications.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-12-10-13(8-9-16(12)24-3)25(22,23)20(2)11-17(21)19-15-7-5-4-6-14(15)18/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWMMLOCZHEVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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N-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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N-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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N-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

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